![molecular formula C14H13Cl3N2 B13548241 [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/no-structure.png)
[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine: is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-chlorophenyl)ethylamine with 2,6-dichloropyridine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with potential biological activity.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structure may allow for the design of compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
1-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group but lacks the pyridine moiety.
2,6-Dichloropyridine: Contains the pyridine ring with chlorine substituents but lacks the ethylamine group.
Uniqueness: The combination of the 4-chlorophenyl and 2,6-dichloropyridine moieties in [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13Cl3N2 |
|---|---|
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(2,6-dichloropyridin-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H13Cl3N2/c1-9(11-2-4-12(15)5-3-11)18-8-10-6-13(16)19-14(17)7-10/h2-7,9,18H,8H2,1H3 |
InChI Key |
GQJLDQCISUGCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


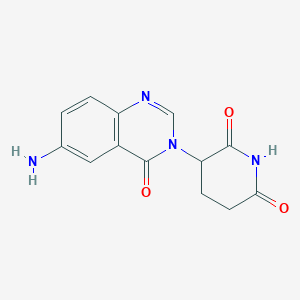
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
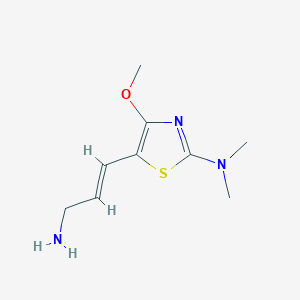
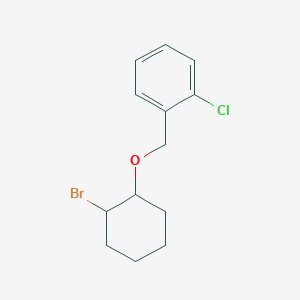
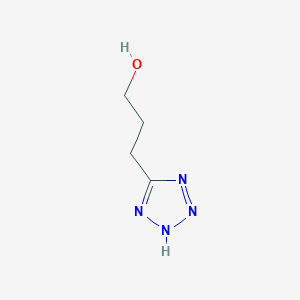
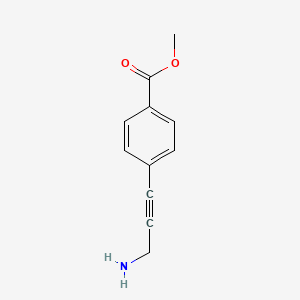
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
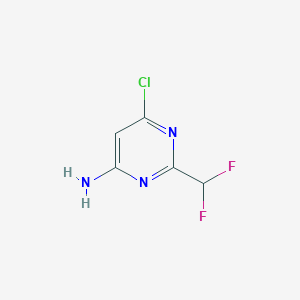
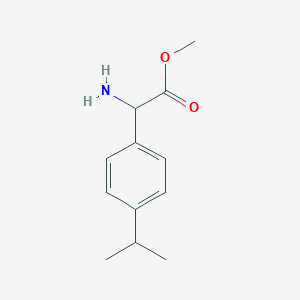
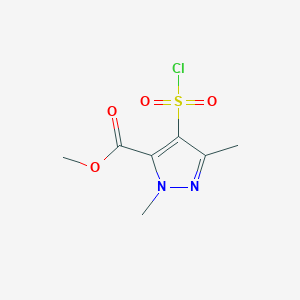
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
